
2-(4-Fluorophenyl)cyclohexanol
Übersicht
Beschreibung
2-(4-Fluorophenyl)cyclohexanol is a chemical compound with the molecular formula C12H15FO . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 2-(4-Fluorophenyl)cyclohexanol has been established using modern spectroscopic and physicochemical tools for analysis that includes Mass, IR, NMR, HPLC, Melting point CHN analysis etc .Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)cyclohexanol consists of a cyclohexanol ring with a 4-fluorophenyl group attached. The molecular weight of the compound is 194.25 .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
Samshuddin et al. (2014) researched cyclohexanol derivatives, including compounds similar to 2-(4-Fluorophenyl)cyclohexanol. They explored molecular structures and crystal formations, highlighting the diverse crystal structures despite similar molecular conformations in these compounds. This research is significant for understanding the structural characteristics and potential applications in crystallography and molecular design Samshuddin et al., 2014.
Fluorination Techniques
Mange and Middleton (1989) studied the fluorination of cyclohexanols, including 2-(4-Fluorophenyl)cyclohexanol. They observed a correlation between solvent polarity and the yield of fluorocyclohexane, providing insights into chemical processes and reaction mechanisms. This research is valuable for advancements in chemical synthesis and fluorination methods Mange & Middleton, 1989.
Liquid Crystal Research
Gray and Kelly (1981) investigated compounds with fluoro and chloro substituents, such as 2-(4-Fluorophenyl)cyclohexanol, for their potential in liquid crystal applications. They found that these compounds, especially the fluorophenyl derivatives, exhibit significant nematic ranges and electrooptical properties. This research opens avenues for the development of new materials in display technologies and optical devices Gray & Kelly, 1981.
Carbonic Anhydrase Inhibition
Balaydın et al. (2012) synthesized cyclohexanonyl bromophenol derivatives, similar to 2-(4-Fluorophenyl)cyclohexanol, and investigated their inhibitory effects on human carbonic anhydrase isozymes. These compounds showed promising inhibitory activity, suggesting potential applications in treating diseases like glaucoma and epilepsy Balaydın et al., 2012.
Pharmacological Investigations
Vyskocil (1985) studied the drug 2(4-phenylpiperidine)cyclohexanol, which is structurally related to 2-(4-Fluorophenyl)cyclohexanol. They observed its effects on acetylcholine leakage in the mouse diaphragm, contributing to our understanding of neuromuscular transmission and its pharmacological modulation Vyskocil, 1985.
Molecular Tagging Velocimetry
Gendrich, Koochesfahani, and Nocera (1997) explored novel applications of phosphorescent supramolecules, involving compounds like cyclohexanol. Their research focused on velocimetry and studying fluid dynamics, demonstrating the compound's utility in advanced diagnostic techniques Gendrich, Koochesfahani, & Nocera, 1997.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOONSTDBFNVLTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)cyclohexanol | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



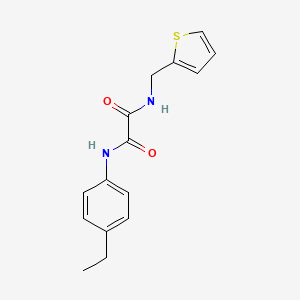
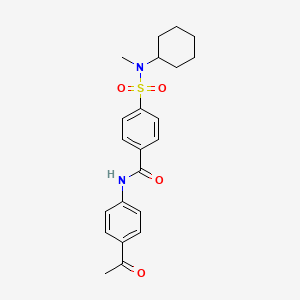

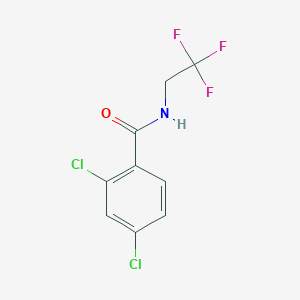
![N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2731404.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2731405.png)
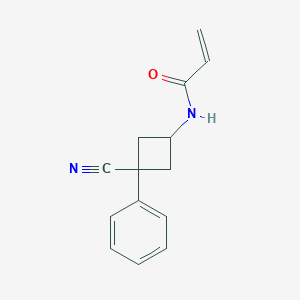
![Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate](/img/structure/B2731407.png)
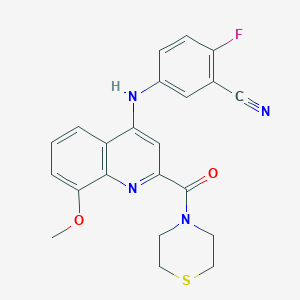
![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,4-dimethylbenzamide](/img/structure/B2731413.png)
![2-methyl-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}pyrazine](/img/structure/B2731414.png)
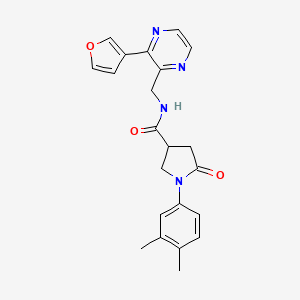
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide](/img/structure/B2731416.png)